

N-Methyl-L-proline CAS number and chemical structure

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Compound of Interest		
Compound Name:	N-Methyl-L-proline	
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An In-depth Technical Guide to N-Methyl-Lproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methyl-L-proline**, a pivotal molecule in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development.

Core Chemical Identity

N-Methyl-L-proline, also known as hygric acid, is a derivative of the amino acid L-proline where the amino group is methylated.[1][2] This modification confers unique properties that are leveraged in organic synthesis and medicinal chemistry.

CAS Number: 475-11-6[3][4]

Chemical Structure:

Caption: Chemical structure of N-Methyl-L-proline.

Physicochemical and Spectroscopic Data



A summary of the key physical and chemical properties of **N-Methyl-L-proline** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	[3][4]
Molecular Weight	129.16 g/mol	[3][4]
Appearance	White to off-white powder	[3]
Purity	≥ 98%	[3]
Melting Point	114-116 °C	
Optical Rotation [α] ²⁵ D	78 ± 1° (c=2 in MeOH)	[3]
SMILES	CN1CCC[C@H]1C(=O)O	
InChI Key	CWLQUGTUXBXTLF- YFKPBYRVSA-N	

Experimental Protocols Synthesis of N-Methyl-L-proline via Eschweiler-Clarke Reaction

The N-methylation of L-proline can be achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[5][7]

Reaction Scheme:

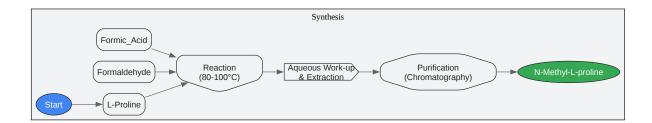
L-Proline + CH₂O + HCOOH → **N-Methyl-L-proline** + CO₂ + H₂O

Detailed Methodology:

 Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline (1 equivalent).



- Reagent Addition: Add an aqueous solution of formaldehyde (37%, ~1.1-1.2 equivalents) to the flask.[7][8] Subsequently, slowly add formic acid (~1.8-2.2 equivalents) to the mixture.[7]
 [8] The addition of formic acid may initiate an exothermic reaction.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 hours) or until the evolution of carbon dioxide ceases.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, dilute it with water and acidify with a strong acid such as HCl. Extract the aqueous phase with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or byproducts.[7]
- Isolation: Basify the aqueous phase to a pH of approximately 11 and extract the product into an organic solvent like dichloromethane.[7] Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **N-Methyl-L-proline** can be further purified by column chromatography or recrystallization.[7] For higher purity, ion-exchange chromatography can be employed.[9]



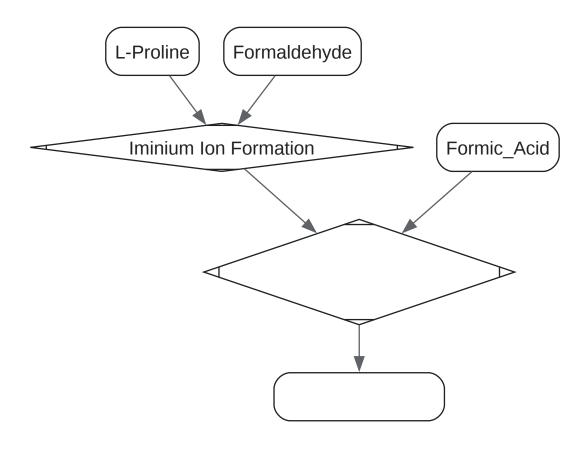
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Caption: Experimental workflow for the synthesis of **N-Methyl-L-proline**.



Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[1][5][7]



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Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation of L-proline.

Applications in Research and Drug Development

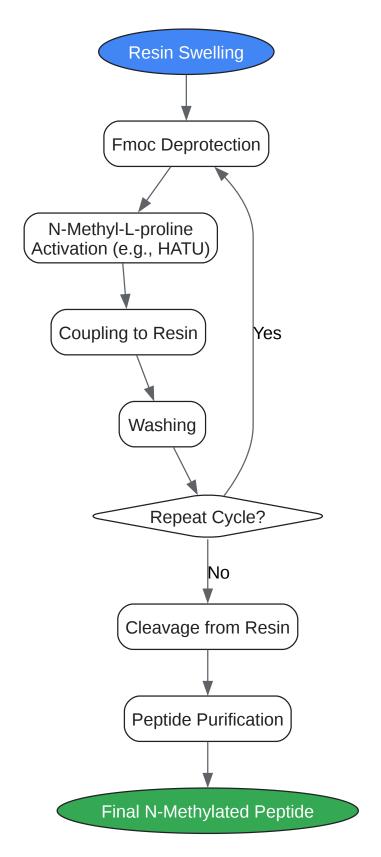
N-Methyl-L-proline is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as **N-Methyl-L-proline**, into peptide chains can enhance their therapeutic properties. This modification can lead to increased metabolic stability, improved cell permeability, and favorable conformational constraints.



Workflow for Solid-Phase Peptide Synthesis (SPPS) with **N-Methyl-L-proline**:



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Caption: General workflow for incorporating **N-Methyl-L-proline** in solid-phase peptide synthesis.

Chiral Catalyst in Asymmetric Synthesis

Proline and its derivatives are well-established organocatalysts for various asymmetric reactions. **N-Methyl-L-proline** can also act as a chiral catalyst, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer.

Natural Occurrence and Biological Relevance

N-Methyl-L-proline is found naturally in various plants, including citrus fruits. It is considered a plant and human metabolite.[1] Its presence in biological systems suggests potential roles in metabolic pathways, although specific signaling pathways directly involving **N-Methyl-L-proline** are not as well-elucidated as those for its parent amino acid, L-proline.

Conclusion

N-Methyl-L-proline is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its unique structural features provide a means to enhance the properties of peptides and to control stereochemistry in asymmetric reactions. The synthetic methods are well-established, and its commercial availability makes it an accessible tool for a wide range of applications. Further research into its biological roles may uncover new opportunities for its use in medicine and biotechnology.

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